molecular formula C11H9NO2 B6365744 2-(3-Hydroxyphenyl)pyridin-3-ol CAS No. 856966-45-5

2-(3-Hydroxyphenyl)pyridin-3-ol

Cat. No.: B6365744
CAS No.: 856966-45-5
M. Wt: 187.19 g/mol
InChI Key: IYYPFQWKICOCHT-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a 3-hydroxyphenyl moiety at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The presence of hydroxyl groups enhances hydrogen-bonding capacity, influencing solubility and reactivity, while the aromatic systems enable π-π interactions critical for biological target binding.

Properties

IUPAC Name

2-(3-hydroxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-4-1-3-8(7-9)11-10(14)5-2-6-12-11/h1-7,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYPFQWKICOCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682525
Record name 2-(3-Hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856966-45-5
Record name 2-(3-Hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with 3-pyridylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

Another approach involves the cyclization of 3-(2-bromophenyl)pyridine with a suitable base, such as sodium hydride, in a polar aprotic solvent like dimethyl sulfoxide . This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

Industrial production of 2-(3-Hydroxyphenyl)pyridin-3-ol may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 2-(3-hydroxyphenyl)pyridin-3-one.

    Reduction: Formation of 2-(3-hydroxyphenyl)pyridin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as cyclooxygenase (COX) or as a modulator of receptor activity . The hydroxy group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3-Hydroxyphenyl)pyridin-3-ol with structurally related pyridin-3-ol and pyrrolidin-3-ol derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Pyridin-3-ol and Pyrrolidin-3-ol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Evidence Source
2-(3-Hydroxyphenyl)pyridin-3-ol (Hypothetical) C₁₁H₉NO₂ 187.20 3-hydroxyphenyl at C2, -OH at C3 N/A (Theoretical) -
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol C₁₂H₁₀FNO₂ 219.21 2-fluoro-3-methoxyphenyl at C5, -OH at C3 Antiviral intermediates (hypothesized)
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol C₁₂H₁₀ClNO₂ 235.67 4-chloro-2-methoxyphenyl at C5, -OH at C3 Potential kinase inhibitors
6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol C₁₂H₁₁NO₂ 201.22 3-hydroxymethylphenyl at C6, -OH at C3 Solubility modifier in drug design
5-(3-Methoxyphenyl)pyrrolidin-3-ol C₁₁H₁₅NO₂ 193.24 3-methoxyphenyl at C5, -OH at C3 (pyrrolidine ring) Neurological target exploration
2-Amino-3-hydroxypyridine C₅H₆N₂O 110.11 -NH₂ at C2, -OH at C3 Antimicrobial (as Schiff base ligand)

Key Comparison Points:

Methoxy groups may stabilize aromatic interactions in enzyme binding pockets. Hydroxymethyl vs. Hydroxyphenyl: The hydroxymethyl group in 6-[3-(hydroxymethyl)phenyl]pyridin-3-ol increases polarity compared to 2-(3-Hydroxyphenyl)pyridin-3-ol, likely improving aqueous solubility but reducing membrane permeability.

Structural Rigidity :

  • Pyridin-3-ol derivatives (e.g., ) maintain planar aromatic systems, favoring interactions with flat enzymatic active sites. In contrast, pyrrolidin-3-ol derivatives (e.g., ) introduce conformational flexibility, which may enhance binding to globular protein targets.

Biological Activity: Antimicrobial Potential: The Schiff base ligand derived from 2-amino-3-hydroxypyridine demonstrates broad-spectrum antimicrobial activity against pathogens like E. coli and S. aureus when complexed with transition metals (e.g., Zn(II), Fe(II)) . Neurological Applications: 5-(3-Methoxyphenyl)pyrrolidin-3-ol is explored for its affinity toward serotonin receptors, suggesting utility in neuropsychiatric drug development.

Physicochemical Properties: Molecular Weight: The hypothetical 2-(3-Hydroxyphenyl)pyridin-3-ol (187.20 g/mol) falls within the typical range for CNS-active drugs (<500 g/mol), whereas bulkier analogs like C₁₂H₁₀ClNO₂ (235.67 g/mol) may face bioavailability challenges . pKa and Solubility: The hydroxyl groups in pyridin-3-ol derivatives (predicted pKa ~9.11 for ) facilitate ionization at physiological pH, enhancing water solubility but requiring formulation strategies to improve absorption.

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